molecular formula C8H7ClN2O4 B12842910 Methyl 2-amino-3-chloro-5-nitrobenzoate

Methyl 2-amino-3-chloro-5-nitrobenzoate

Cat. No.: B12842910
M. Wt: 230.60 g/mol
InChI Key: NQVDYKOGHUVUGH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-5-nitrobenzoate: is an organic compound with the molecular formula C8H7ClN2O4. It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-chloro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-amino-5-chloro-3-nitrobenzoic acid with methanol in the presence of thionyl chloride (SOCl2). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours, followed by cooling and concentration under reduced pressure .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-chloro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 2-amino-3-chloro-5-nitrobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-chloro-5-nitrobenzoate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to the compound’s reactivity, allowing it to form reactive intermediates that can modify biological macromolecules .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-3-chloro-5-nitrobenzoate is unique due to the presence of both a nitro group and an amino group on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl 2-amino-3-chloro-5-nitrobenzoate

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3

InChI Key

NQVDYKOGHUVUGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)N

Origin of Product

United States

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